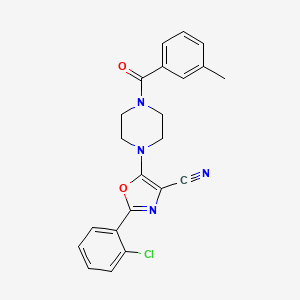

2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile

描述

属性

IUPAC Name |

2-(2-chlorophenyl)-5-[4-(3-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN4O2/c1-15-5-4-6-16(13-15)21(28)26-9-11-27(12-10-26)22-19(14-24)25-20(29-22)17-7-2-3-8-18(17)23/h2-8,13H,9-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDPNFXUOCAPERU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile likely involves multiple steps, including the formation of the oxazole ring, the introduction of the piperazine moiety, and the attachment of the chlorophenyl and methylbenzoyl groups. Typical reaction conditions might include the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate each step.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety or the aromatic rings.

Reduction: Reduction reactions might target the nitrile group or other functional groups within the molecule.

Substitution: Substitution reactions could occur at the aromatic rings, where halogens or other substituents might be replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents might include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens, nucleophiles, or electrophiles could be used under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms.

科学研究应用

2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile could have applications in various fields:

Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific receptors or enzymes.

Industry: Use in the production of specialty chemicals or materials.

作用机制

The mechanism of action would depend on the specific biological target. For example, if the compound interacts with a receptor, it might act as an agonist or antagonist, modulating the receptor’s activity. The molecular targets and pathways involved would need to be identified through experimental studies.

相似化合物的比较

Data Tables

Table 1: Structural Comparison of Key Compounds

Table 2: Hypothetical Physicochemical Properties

| Compound | logP (Predicted) | Solubility (mg/mL) | Hydrogen Bond Acceptors |

|---|---|---|---|

| Target Compound | 3.8 | 0.05 | 7 |

| 2-(2-Chlorophenyl)-...carbonitrile | 2.1 | 1.2 | 5 |

| Cetirizine Ethyl Ester | 4.2 | 0.02 | 6 |

Research Findings and Implications

- Synthesis : The target compound’s piperazinyl group suggests a multi-step synthesis involving nucleophilic substitution or amide coupling, contrasting with the one-pot methods for simpler oxazoles .

生物活性

The compound 2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile is a complex organic molecule characterized by a unique arrangement of functional groups, including an oxazole ring, chlorophenyl, and piperazinyl substituents. Its structural features suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₁₈ClN₃O

- Molecular Weight : 319.81 g/mol

- CAS Number : 946377-48-6

The oxazole ring contributes to the compound's reactivity, while the piperazine moiety is often associated with pharmacological properties. The presence of a carbonitrile group further enhances its potential biological activity.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit significant biological activities, including:

- Antitumor Activity : Initial evaluations suggest that the compound may interact with various molecular targets involved in cancer pathways, potentially modulating enzyme activity or receptor function.

- Anti-inflammatory Properties : The structural motifs present in the compound may influence its ability to inhibit inflammatory responses, although detailed studies are required to elucidate these effects.

- Antimicrobial Effects : Similar compounds have shown promise in antimicrobial applications, suggesting potential for this compound as well.

The mechanisms through which this compound exerts its biological effects are not fully understood. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammatory pathways.

- Receptor Modulation : It could interact with receptors that play crucial roles in cellular signaling pathways, influencing cell proliferation and survival.

Antitumor Activity

A study investigating structurally similar compounds found that derivatives of oxazole exhibited potent inhibition against various cancer cell lines. For instance, compounds with similar piperazine structures demonstrated IC₅₀ values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .

Anti-inflammatory Studies

Research on related piperazine derivatives indicated significant anti-inflammatory activity through the inhibition of nitric oxide production and pro-inflammatory cytokines in LPS-stimulated macrophages. Such findings suggest that this compound may similarly modulate inflammatory responses .

Antimicrobial Activity

In vitro assays have shown that compounds containing oxazole rings possess antimicrobial properties against various pathogens. A related study highlighted the effectiveness of similar structures against Gram-positive and Gram-negative bacteria, suggesting a possible application for this compound in treating infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Oxazole + Piperazine | Antitumor, Anti-inflammatory |

| Compound B | Thiazole + Piperazine | Antimicrobial, Anticancer |

| This compound | Oxazole + Chlorophenyl + Piperazine | Potential Antitumor, Anti-inflammatory |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 2-(2-Chlorophenyl)-5-(4-(3-methylbenzoyl)piperazin-1-yl)oxazole-4-carbonitrile?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, oxazole ring formation can be achieved via Vilsmeier–Haack reactions using substituted aldehydes (e.g., o-chlorobenzaldehyde) and hydroxylamine hydrochloride under alkaline conditions, followed by coupling with a piperazine derivative (e.g., 3-methylbenzoyl piperazine) . Key intermediates like 5-chloro-3-methyl-1H-pyrazole derivatives are often synthesized first, with subsequent functionalization using chlorinating agents (e.g., phosphorus pentachloride) . Reaction optimization should prioritize yield and purity, monitored by TLC and HPLC.

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions and piperazine linkage. For example, the 2-chlorophenyl group shows distinct aromatic proton splitting patterns, while the oxazole carbonitrile group appears as a singlet in C NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for the oxazole-4-carbonitrile moiety .

- Infrared (IR) Spectroscopy : Identify key functional groups like C≡N (~2200 cm) and carbonyl (C=O, ~1680 cm) .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

- Methodological Answer :

- HPLC-PDA : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to quantify impurities. Stability studies should include accelerated degradation (e.g., 40°C/75% RH for 4 weeks) to assess hydrolytic or oxidative degradation .

- Thermogravimetric Analysis (TGA) : Evaluate thermal stability by monitoring weight loss at 10°C/min under nitrogen .

Advanced Research Questions

Q. How to design molecular docking studies to investigate target interactions of this compound?

- Methodological Answer :

- Receptor Preparation : Use AutoDockTools to add polar hydrogens and assign Gasteiger charges to the protein structure (e.g., a kinase or GPCR target). Flexible sidechain docking (e.g., HIV protease-like systems) is critical for accommodating induced-fit binding .

- Ligand Parameterization : Generate 3D conformers of the compound using Open Babel, optimizing partial charges with AM1-BCC.

- Docking Protocol : Run 100 Lamarckian genetic algorithm (LGA) simulations with a grid box covering the active site. Analyze binding poses using clustering (RMSD cutoff: 2.0 Å) and validate with MM-PBSA free energy calculations .

Q. How can noncovalent interactions between this compound and its target be analyzed computationally?

- Methodological Answer :

- Electron Density Topology : Use Multiwfn to calculate the electron localization function (ELF) and visualize noncovalent interaction (NCI) regions. The oxazole ring and chlorophenyl group may exhibit π-π stacking, while the piperazine moiety engages in hydrogen bonding .

- Independent Gradient Model (IGM) : Generate IGM isosurfaces (δg < 0.05) to map steric repulsion and van der Waals interactions in binding pockets .

Q. How to resolve contradictions between computational docking results and experimental binding assays?

- Methodological Answer :

- Cross-Docking Validation : Test the compound against multiple docking algorithms (e.g., AutoDock4 vs. Glide) to identify consensus poses .

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity and compare with docking-predicted ΔG values. Discrepancies may arise from solvent effects or protonation state errors in docking .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer :

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or amine) to the 3-methylbenzoyl moiety to reduce logP (target: 2–3) while retaining activity .

- Metabolic Stability : Use human liver microsome assays to identify metabolic hotspots (e.g., oxazole ring). Fluorination or methyl group addition can block CYP450-mediated oxidation .

Q. How to validate molecular docking predictions using crystallographic data?

- Methodological Answer :

- Co-crystallization : Grow crystals of the compound bound to its target protein (e.g., using sitting-drop vapor diffusion). Refine the structure with PHENIX and compare ligand poses with docking results .

- RMSD Analysis : Calculate RMSD between predicted and observed binding conformations. A threshold of <2.0 Å indicates reliable docking parameters .

Data Contradiction Analysis

Q. How to address discrepancies in binding affinity data between computational and experimental methods?

- Methodological Answer :

- Protonation State Check : Use PROPKA to calculate ligand pKa and ensure the correct ionization state in docking simulations. Mismatched protonation can lead to >1 log unit error in binding energy .

- Solvent Effect Modeling : Include explicit water molecules in molecular dynamics (MD) simulations (e.g., GROMACS) to account for solvation entropy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。